trans-4-Octene
Overview
Description
Salicyluric acid is a glycine conjugate of salicylic acid and is the primary form in which salicylates are excreted from the body via the kidneys . It is a significant metabolite in the biotransformation of salicylic acid, which is widely known for its use in pain relief and anti-inflammatory medications.
Mechanism of Action
Target of Action
Trans-4-Octene is an acyclic olefin
Mode of Action
It has been reported that the rate constant of the gas-phase reactions of this compound with hydroxyl radicals and ozone has been investigated . This suggests that this compound may undergo reactions with these species, potentially leading to changes in its structure and properties.
Biochemical Pathways
It has been reported that this compound can be used in the synthesis of various compounds, including n-nonanal, aliphatic unsaturated polyesters, 4-isopropyloctane, diasterioisomeric 4-(difluoroiodomethyl)-5-iodooctane, siliranes, and m-dioxanes . This suggests that this compound may participate in a variety of biochemical reactions and pathways.
Pharmacokinetics
It is known that this compound is a liquid at room temperature with a boiling point of 122-123 °c . It is insoluble in water , which may affect its absorption and distribution in biological systems.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity with hydroxyl radicals and ozone suggests that it may be affected by the presence of these species in the environment . Additionally, its insolubility in water may influence its behavior in aqueous environments. Safety data sheets recommend using personal protective equipment, ensuring adequate ventilation, and taking precautionary measures against static discharges when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicyluric acid can be synthesized through the conjugation of salicylic acid with glycine. This reaction typically involves the activation of the carboxyl group of salicylic acid, followed by its reaction with glycine to form the amide bond .
Industrial Production Methods
Industrial production of salicyluric acid often involves the use of salicylic acid derived from phenol. The process includes the carboxylation of sodium phenoxide followed by acidification to yield salicylic acid, which is then conjugated with glycine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Salicyluric acid undergoes several types of chemical reactions, including:
Oxidation: Salicyluric acid can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert salicyluric acid into its corresponding alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Salicyluric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of salicylic acid and its derivatives.
Biology: Salicyluric acid is studied for its role in the excretion of salicylates and its impact on metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and its role in the metabolism of drugs like aspirin.
Industry: Salicyluric acid is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The parent compound of salicyluric acid, widely used for its anti-inflammatory and pain-relieving properties.
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, commonly used as an analgesic and anti-inflammatory drug.
Methyl Salicylate: Another derivative of salicylic acid, used topically for its analgesic properties
Uniqueness
Salicyluric acid is unique in its role as a major metabolite of salicylic acid, facilitating its excretion from the body. Unlike its parent compound and other derivatives, salicyluric acid is primarily involved in the detoxification process, making it a crucial component in the metabolism of salicylates .
Properties
IUPAC Name |
(E)-oct-4-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUCBBFNLDIMIK-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872997 | |
Record name | (4E)-4-Octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | trans-4-Octene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18112 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
17.8 [mmHg] | |
Record name | trans-4-Octene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18112 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14850-23-8, 592-99-4 | |
Record name | trans-4-Octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14850-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Octene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Octene, (4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850238 | |
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Record name | trans-4-Octene | |
Source | DTP/NCI | |
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Record name | (4E)-4-Octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-4-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-oct-4-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-OCTENE, (4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ5737B1W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-4-octene?
A1: this compound has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A: Yes, research provides Raman spectral data for this compound, including frequencies, relative intensities, and depolarization factors. [] This data aids in structural characterization and differentiation from other octene isomers. [, ]
Q3: How does this compound participate in cross-metathesis reactions?
A: Cyclic unsaturated polyesters containing this compound units in their backbone can undergo cross-metathesis with difunctional olefins like cis-1,4-diacetoxy-2-butene. [] This reaction, catalyzed by the Grubbs catalyst, enables control over molecular weight and end-functional groups of the resulting linear polyesters. []
Q4: Can this compound be used to synthesize allylsilanes?
A: Yes, bis(imino)pyridine cobalt complexes catalyze the dehydrogenative silylation of this compound with tertiary silanes (e.g., (Me3SiO)2MeSiH, (EtO)3SiH). [] This reaction offers a selective method for remote C-H bond functionalization, yielding allylsilanes with silicon predominantly located at the terminus of the hydrocarbon chain. []
Q5: How does this compound behave in hydroboration reactions?
A: Hydroboration of this compound with pinacolborane can be achieved using Wilkinson’s catalyst and microwave irradiation. [] This method provides a rapid route to the terminal pinacolboronate ester. [] Additionally, sulfur and nitrogen analogues of catecholborane have been explored in rhodium-catalyzed hydroboration of this compound, exhibiting less susceptibility to disproportionation and leading to improved yields. [, ]
Q6: Is this compound involved in any isomerization reactions?
A: this compound serves as a starting material in isomerizing hydroformylation reactions. Rhodium-based catalysts, such as rhodium-BIPHEPHOS, can convert this compound to n-nonanal with high selectivity. [, ] This process demonstrates the potential of this compound as a feedstock for valuable aldehydes. [, ]
Q7: How does the coordination of this compound to metal complexes differ from its cis isomer?
A: Studies using copper(I) complexes with aryl-substituted bis(2-pyridyl)amine ligands demonstrate that the remote steric environment of the ligand influences the binding affinity of cis and trans isomers of 4-octene. [] This differentiation arises from the ligand's folding along the Cu···N axis, impacting the coordination geometry and stability of the resulting olefin complexes. []
Q8: What is known about the reaction of this compound with ozone under atmospheric conditions?
A: Research investigating the gas-phase reaction of ozone with symmetrical alkenes, including this compound, reveals the formation of primary carbonyls (R1COR2) as major products. [] The study elucidates the subsequent reactions of the resulting biradical intermediates (e.g., CH3(CH2)3CHOO), shedding light on the atmospheric fate of this compound in the presence of ozone. []
Q9: How does this compound compare to other alkenes in terms of its reactivity with the ethyl radical?
A: Kinetic studies examining the metathesis reaction of the ethyl radical with various hydrocarbons reveal that this compound exhibits similar reactivity to other olefins like 1-heptene, 1-octene, and cyclohexene. [, ] These alkenes share a comparable energy of activation (approximately 8.3 kcal/mol) for this reaction. [, ]
Q10: What other research areas involve this compound?
A:
Polymer Chemistry: Synthesis of polyesters with controlled molecular weight and end-functional groups via cross-metathesis. []* Organometallic Chemistry: Investigation of coordination behavior with transition metal complexes, including stereochemical aspects. [, , ]* Atmospheric Chemistry: Studying gas-phase reactions with ozone to understand its atmospheric fate and impact. []* Physical Chemistry: Determining thermodynamic properties such as vaporization enthalpies. []* Analytical Chemistry:* Development and validation of analytical methods for identification and quantification. [, ]
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